Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
CAS No.: 203661-71-6
Cat. No.: VC21193302
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate - 203661-71-6](/images/no_structure.jpg)
Specification
CAS No. | 203661-71-6 |
---|---|
Molecular Formula | C12H19NO3 |
Molecular Weight | 225.28 g/mol |
IUPAC Name | tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate |
Standard InChI | InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h4-8H2,1-3H3 |
Standard InChI Key | WQPZESPYNGQLQA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2 |
Introduction
Physical and Chemical Properties
Basic Identifiers and Molecular Information
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate possesses distinct physical and chemical properties that define its behavior in various environments. The compound is identified by its CAS number 203661-71-6 and has a molecular formula of C12H19NO3 . Its molecular weight is calculated at 225.28 g/mol, which places it in the mid-range of organic molecules commonly used in pharmaceutical development .
Property | Value |
---|---|
CAS Number | 203661-71-6 |
Molecular Formula | C12H19NO3 |
Molecular Weight | 225.28 g/mol |
Standard Purity | ≥98% |
Maximum Moisture Content | 0.5% |
Production Scale Capability | Up to kilogram quantities |
Structural Characteristics and Functional Groups
The compound features several key structural elements that contribute to its chemical behavior. The tert-butyl ester group increases the compound's lipophilicity, potentially enhancing its solubility in organic solvents while reducing water solubility . This property is particularly significant in pharmaceutical applications where drug delivery considerations are important.
The 2-oxo group indicates the presence of a carbonyl functionality, which can participate in a variety of chemical reactions, particularly nucleophilic additions . This reactive site makes the compound valuable in synthetic organic chemistry. Additionally, the compound's carboxylate moiety can engage in hydrogen bonding and ionic interactions, further expanding its chemical versatility and potential applications in complex molecular synthesis .
Structural Features and Reactivity
Spirocyclic Framework
The defining structural feature of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is its azaspiro structure - specifically a 6-azaspiro[3.4]octane framework. This unique arrangement creates a molecule with a nitrogen atom positioned at a critical junction of two rings, with one being a four-membered ring and the other a five-membered ring . The spirocyclic core contributes significantly to the compound's conformational properties, making it structurally rigid in specific regions while maintaining flexibility in others.
This structural arrangement may potentially confer interesting conformational properties that could translate to specific biological interactions, particularly in contexts where molecular shape complementarity is critical for target binding . The spatial arrangement of functional groups around this core structure creates a three-dimensional molecular architecture that can be exploited in rational drug design approaches.
Reactive Centers and Chemical Behavior
The presence of multiple functional groups creates several reactive centers within the molecule. The carbonyl group (2-oxo) serves as an electrophilic site susceptible to nucleophilic attack, while the carboxylate functionality provides opportunities for hydrogen bonding and ionic interactions . This combination of features enables the compound to participate in diverse chemical transformations and intermolecular interactions.
Applications and Research Relevance
Role in Organic Synthesis
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate primarily serves as an intermediate in organic syntheses . Its unique structural features make it valuable for constructing more complex molecules, particularly those requiring specific spatial arrangements of functional groups. The compound's reactivity profile allows for selective modifications at specific positions, facilitating the creation of structural diversity in synthetic libraries.
In synthetic chemistry workflows, this compound can serve as a building block for generating compounds with specific three-dimensional architectures. The tert-butyl protecting group can be selectively removed under acidic conditions to reveal the carboxylic acid functionality, which can then be further modified through various transformations including amidation, esterification, or reduction .
Synthesis and Production Methods
Industrial Production Considerations
According to available data, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate can be produced on a scale of up to kilogram quantities . This indicates that the compound has been successfully scaled up beyond laboratory quantities, suggesting viable synthetic routes amenable to larger-scale production.
For industrial production, considerations would include:
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Efficiency of synthetic route
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Cost and availability of starting materials
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Safety and handling of reactive intermediates
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Purification methods to achieve the required minimum purity of 98%
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Control of moisture content to maintain the specification of 0.5% maximum moisture
These parameters would need to be carefully optimized to ensure cost-effective production while maintaining product quality.
Specification | Typical Value |
---|---|
Purity | ≥98% |
Moisture Content | ≤0.5% |
Appearance | Not specified in available sources |
Stability | Not specified in available sources |
Pricing information from one supplier indicates the following scale-dependent pricing structure:
Quantity | Price (EUR) |
---|---|
100 mg | 30.00 |
250 mg | 34.00 |
1 g | 51.00 |
5 g | 124.00 |
10 g | 165.00 |
25 g | 348.00 |
50 g | 634.00 |
100 g | Inquire for pricing |
This pricing structure reflects typical scale-dependent economics, with per-gram costs decreasing significantly at larger purchase volumes .
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